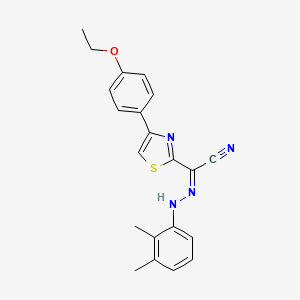![molecular formula C15H13BrN4O B2422945 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile CAS No. 2380144-89-6](/img/structure/B2422945.png)
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring via an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine, a nitrogen-containing five-membered ring, is extensively used in medicinal chemistry due to its ability to enrich pharmacophores, contribute to stereochemistry, and enhance three-dimensional molecule coverage. The review highlights the significance of the pyrrolidine ring and its derivatives, including pyrrolizines and prolinol, in developing biologically active compounds. The stereogenicity of pyrrolidine carbons is particularly noted for influencing the biological profile of drug candidates due to different binding modes to enantioselective proteins (Li Petri et al., 2021).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a critical precursor in medicinal and pharmaceutical industries, is explored in this review. The focus is on the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing these scaffolds. This comprehensive review spans from 1992 to 2022, highlighting the synthetic pathways, mechanisms, and the recyclability of catalysts (Parmar et al., 2023).
Chemistry and Properties of Pyridine Derivatives
A review of literature up to 2008 discusses the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). It covers the preparation, properties, and complex compounds of these ligands, their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. The review identifies gaps in the research and suggests potential areas of interest (Boča et al., 2011).
1,3,4-Oxadiazole and Its Derivatives
This comprehensive review highlights the structural features of 1,3,4-oxadiazole ring, its derivatives, and their biological activities. It emphasizes the importance of the 1,3,4-oxadiazole ring in binding with different enzymes and receptors, eliciting a wide range of bioactivities. The review also discusses the significance of these compounds in medicinal chemistry, covering their therapeutic potential across various diseases (Verma et al., 2019).
Enaminoketones and Heterocyclic Synthesis
The review discusses the rising interest in enaminoketones and esters, especially cyclic-β-enaminoesters, as intermediates for synthesizing heterocycles and natural products. It covers recent developments in the use of enaminones in heterocyclic synthesis, their chemical transformations, and biological activity. Enaminones are highlighted as versatile building blocks for synthesizing various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, and their potential as anticonvulsant compounds (Negri et al., 2004).
Pyridine Derivatives in Medicinal and Chemosensing Applications
This review discusses the significance of pyridine derivatives in medicinal chemistry and chemosensing applications. It covers the structural characterization, synthetic routes, medicinal applications, and the potential of pyridine derivatives in analytical chemistry as chemosensors. The review hopes to inspire new designs for biologically active compounds and highly selective and effective chemosensors (Abu-Taweel et al., 2022).
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .
Mode of Action
The presence of the bromopyridine and pyrrolidin-1-yl moieties offers opportunities for medicinal chemistry research. Scientists could investigate how modifying these functional groups affects the molecule’s properties and potential biological activity.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological pathways due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c16-13-9-18-4-2-14(13)21-12-3-6-20(10-12)15-7-11(8-17)1-5-19-15/h1-2,4-5,7,9,12H,3,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMPTSOKWRAWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
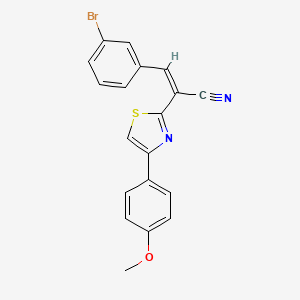
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2422865.png)

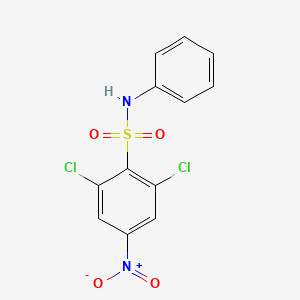
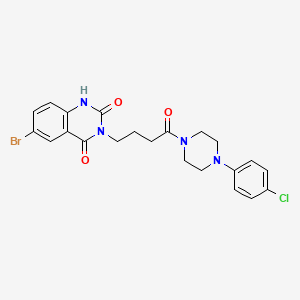

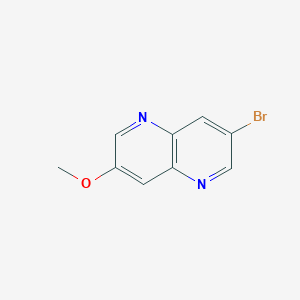
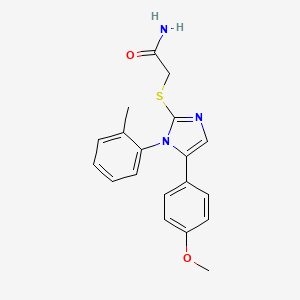
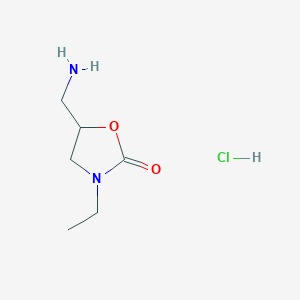

![3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2422882.png)
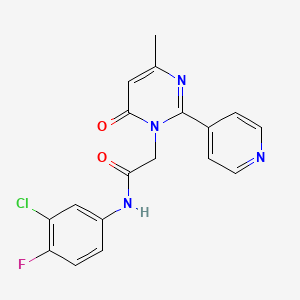
![methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422884.png)
